Benzene oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

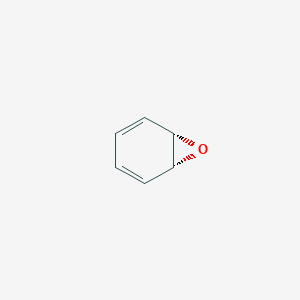

Arene oxide is an epoxide.

科学的研究の応用

Metabolic Pathways and Toxicology

Benzene oxide is formed through the oxidation of benzene, primarily catalyzed by cytochrome P450 enzymes in the liver. This compound has been extensively studied for its role as a potential carcinogen due to its ability to interact with cellular macromolecules, leading to DNA damage and subsequent mutations. The following points summarize its relevance in toxicological studies:

- Carcinogenic Potential : this compound is considered a key metabolite in the carcinogenicity of benzene. Studies have shown that it can form adducts with DNA and proteins, contributing to cellular toxicity and cancer development .

- Biomonitoring : Research has utilized biomonitoring data to assess human exposure to benzene and its metabolites, including this compound. This data aids in evaluating health risks associated with occupational and environmental exposure .

- Stability and Translocation : this compound exhibits remarkable stability, allowing it to translocate from the liver to other tissues, including bone marrow, where it may exert toxic effects .

Catalytic Applications

This compound plays a significant role in various catalytic processes, particularly in the oxidation of benzene to phenolic compounds. Its applications include:

- Oxidation Reactions : this compound can undergo further oxidation to produce phenol and other valuable chemicals. This transformation is often facilitated by catalysts such as manganese oxides or platinum-based catalysts .

- Environmental Remediation : The oxidation of benzene derivatives, including this compound, is vital for the removal of volatile organic compounds (VOCs) from industrial emissions. Catalysts that promote complete oxidation are essential for minimizing environmental impact .

Material Science

In material science, this compound serves as a precursor for the synthesis of various polymeric materials and composites:

- Polymer Synthesis : this compound can be polymerized to create epoxy resins, which are widely used in coatings, adhesives, and composite materials due to their excellent mechanical properties and chemical resistance.

- Nanocomposites : Research has explored the incorporation of this compound into nanocomposite materials to enhance their thermal stability and mechanical strength .

Case Studies

Several case studies illustrate the applications of this compound in various fields:

化学反応の分析

Formation and Structural Characteristics

Benzene oxide forms via the oxidation of benzene, often through enzymatic or catalytic pathways. The compound exists in equilibrium with its oxepin valence tautomer, contributing to its reactivity . Key structural features include:

- A three-membered epoxide ring with significant ring strain.

- Partial positive charge on the oxygen atom, enhancing electrophilicity .

Table 1: Key Properties of this compound

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₆H₆O | |

| Boiling Point | 130–135°C | |

| Stability in Water | Hydrolyzes to catechol (1,2-dihydroxybenzene) |

Nucleophilic Reactions

This compound reacts readily with biological nucleophiles, forming covalent adducts:

Thiol Adduct Formation

- Glutathione (GSH) Conjugation : In the presence of glutathione-S-transferase (GST), this compound reacts with GSH to form S-(1,2-dihydro-2-hydroxyphenyl)glutathione (3a,b adducts) . Excess this compound accelerates this reaction, even without GST .

- Mechanism : Thiolate ions attack the electrophilic epoxide carbon, leading to ring opening and adduct stabilization .

Table 2: Reaction Kinetics with Thiols

| Nucleophile | Conditions | Major Product | Rate Constant | Source |

|---|---|---|---|---|

| GSH | pH 8.5, GST present | S-(1,2-dihydro-2-hydroxyphenyl)GSH | 2.3 × 10³ M⁻¹s⁻¹ | |

| Cysteine | pH 7.4 | Cysteine-benzene oxide adduct | 1.8 × 10² M⁻¹s⁻¹ |

Reactions with Amines

- This compound reacts with primary amines (e.g., aniline) to form N-arylhydroxylamine derivatives , which are implicated in mutagenic pathways .

Oxidation Pathways

This compound serves as a precursor in oxidative degradation processes:

Catalytic Oxidation

- Manganese Oxide Clusters : Mn₂O₃ and MnO₂ catalyze benzene oxidation via this compound intermediates, forming hydroquinone and p-benzoquinone with an energy barrier of 19 kcal/mol —significantly lower than gas-phase O₂ oxidation (36 kcal/mol) .

- Mechanism :

Combustion Chemistry

In high-temperature oxidation:

- This compound decomposes to cyclopentadienyl radical (C₅H₅) and CO , critical steps in soot formation .

- Key reaction:

C H O→C H +COΔH‡=45textkcalmol .

Atmospheric Degradation

Under atmospheric conditions, this compound reacts with hydroxyl radicals (OH):

- Primary Pathway :

C H O+OH→Dihydroxybenzene+HO2 . - Secondary auto-oxidation forms polyoxygenated species (e.g., dicarbonyls), contributing to aerosol formation .

Metabolic and Toxicological Relevance

- Enzymatic Detoxification : Cytochrome P450 enzymes convert benzene to this compound, which is either hydrolyzed to catechol or conjugates with GSH .

- DNA Adducts : this compound alkylates DNA bases (e.g., guanine), forming N7-phenylguanine , a biomarker of benzene exposure .

Key Research Findings

- Catalytic Efficiency : Mn₂O₃ clusters reduce the activation energy for this compound formation by 50% compared to gas-phase reactions .

- Environmental Impact : Atmospheric oxidation of this compound contributes to secondary organic aerosol (SOA) formation, with a yield of 12–18% under high-NOₓ conditions .

- Toxicity Mechanisms : Adducts with cellular nucleophiles (e.g., GSH depletion) underpin benzene’s hematotoxic effects .

This synthesis highlights this compound’s dual role as a reactive intermediate in industrial processes and a toxicant in biological systems. Further studies on its catalytic degradation and metabolic fate are critical for environmental and health risk mitigation.

特性

CAS番号 |

1488-25-1 |

|---|---|

分子式 |

C6H6O |

分子量 |

94.11 g/mol |

IUPAC名 |

7-oxabicyclo[4.1.0]hepta-2,4-diene |

InChI |

InChI=1S/C6H6O/c1-2-4-6-5(3-1)7-6/h1-6H |

InChIキー |

WDFZWSZNOFELJY-UHFFFAOYSA-N |

SMILES |

C1=CC2C(O2)C=C1 |

異性体SMILES |

C1=C[C@@H]2[C@@H](O2)C=C1 |

正規SMILES |

C1=CC2C(O2)C=C1 |

同義語 |

enzene oxide benzene oxide, conjugate acid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。